molecular formula C13H14ClN3O B15096543 2-(4-chlorophenyl)-N-(1-ethyl-1H-pyrazol-5-yl)acetamide

2-(4-chlorophenyl)-N-(1-ethyl-1H-pyrazol-5-yl)acetamide

Cat. No.: B15096543
M. Wt: 263.72 g/mol
InChI Key: KOBPDFWHTKNCEL-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-(1-ethyl-1H-pyrazol-5-yl)acetamide is an organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-(1-ethyl-1H-pyrazol-5-yl)acetamide typically involves the reaction of 4-chlorobenzyl chloride with 1-ethyl-1H-pyrazole-5-carboxamide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-(1-ethyl-1H-pyrazol-5-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(4-chlorophenyl)-N-(1-ethyl-1H-pyrazol-5-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating certain medical conditions.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-(1-ethyl-1H-pyrazol-5-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-N-(1-methyl-1H-pyrazol-5-yl)acetamide
  • 2-(4-chlorophenyl)-N-(1-ethyl-1H-pyrazol-3-yl)acetamide
  • 2-(4-bromophenyl)-N-(1-ethyl-1H-pyrazol-5-yl)acetamide

Uniqueness

2-(4-chlorophenyl)-N-(1-ethyl-1H-pyrazol-5-yl)acetamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties

Properties

Molecular Formula

C13H14ClN3O

Molecular Weight

263.72 g/mol

IUPAC Name

2-(4-chlorophenyl)-N-(2-ethylpyrazol-3-yl)acetamide

InChI

InChI=1S/C13H14ClN3O/c1-2-17-12(7-8-15-17)16-13(18)9-10-3-5-11(14)6-4-10/h3-8H,2,9H2,1H3,(H,16,18)

InChI Key

KOBPDFWHTKNCEL-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)NC(=O)CC2=CC=C(C=C2)Cl

Origin of Product

United States

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